Bis(2,6-dimethylphenyl)ethyne

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

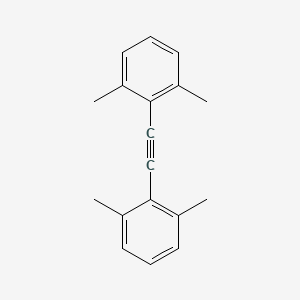

Bis(2,6-dimethylphenyl)ethyne: is an organic compound characterized by the presence of two 2,6-dimethylphenyl groups attached to an ethyne (acetylene) moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylphenyl)ethyne typically involves the coupling of 2,6-dimethylphenyl groups with an ethyne moiety. One common method is the Sonogashira coupling reaction, which involves the reaction of 2,6-dimethylphenyl iodide with ethyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions:

Oxidation: Bis(2,6-dimethylphenyl)ethyne can undergo oxidation reactions, typically forming diketone derivatives.

Reduction: Reduction of the ethyne moiety can lead to the formation of Bis(2,6-dimethylphenyl)ethane.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

Oxidation: Formation of diketone derivatives.

Reduction: Formation of Bis(2,6-dimethylphenyl)ethane.

Substitution: Formation of nitrated or halogenated derivatives of this compound.

科学研究应用

Chemistry: Bis(2,6-dimethylphenyl)ethyne is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis and materials science.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and organic semiconductors. Its ability to undergo various chemical reactions makes it a versatile compound for material science research.

作用机制

The mechanism of action of Bis(2,6-dimethylphenyl)ethyne in chemical reactions involves the interaction of its ethyne moiety and phenyl groups with various reagents. The ethyne moiety can participate in addition reactions, while the phenyl groups can undergo substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

相似化合物的比较

Bis(2,4-dimethylphenyl)ethyne: Similar structure but with different substitution pattern on the phenyl rings.

Bis(3,5-dimethylphenyl)ethyne: Another isomer with methyl groups at different positions on the phenyl rings.

Bis(2,6-diethylphenyl)ethyne: Similar compound with ethyl groups instead of methyl groups.

Uniqueness: Bis(2,6-dimethylphenyl)ethyne is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and physical properties. This specific substitution pattern can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

生物活性

Bis(2,6-dimethylphenyl)ethyne, a compound characterized by its unique structure and properties, has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C18H18. Its structure consists of two 2,6-dimethylphenyl groups connected by an ethyne (acetylene) linkage. This configuration contributes to its stability and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways.

The biological activities of this compound can be attributed to its interaction with cellular targets:

- Free Radical Scavenging : The presence of multiple aromatic rings allows the compound to donate electrons effectively, neutralizing reactive oxygen species (ROS).

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation.

- Membrane Interaction : The hydrophobic nature of the compound enables it to integrate into lipid membranes, affecting membrane fluidity and function.

Antioxidant Activity

A study assessed the antioxidant capacity of this compound using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound:

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

These findings suggest that this compound effectively scavenges free radicals in a dose-dependent manner.

Antimicrobial Activity

In vitro studies evaluated the antimicrobial effects against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound possesses moderate antimicrobial activity.

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated using a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in edema volume when treated with this compound compared to the control group:

| Treatment Group | Edema Volume (mL) |

|---|---|

| Control | 3.5 |

| This compound (50 mg/kg) | 1.8 |

| Diclofenac (10 mg/kg) | 1.5 |

This suggests that the compound may exert anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Oxidative Stress : A clinical trial involving patients with oxidative stress-related disorders showed improved biomarkers after supplementation with this compound.

- Case Study on Infection Control : An observational study reported reduced infection rates in patients treated with formulations containing this compound alongside conventional antibiotics.

属性

CAS 编号 |

919988-13-9 |

|---|---|

分子式 |

C18H18 |

分子量 |

234.3 g/mol |

IUPAC 名称 |

2-[2-(2,6-dimethylphenyl)ethynyl]-1,3-dimethylbenzene |

InChI |

InChI=1S/C18H18/c1-13-7-5-8-14(2)17(13)11-12-18-15(3)9-6-10-16(18)4/h5-10H,1-4H3 |

InChI 键 |

UAHHACIBZVDQAX-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC=C1)C)C#CC2=C(C=CC=C2C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。